molecular formula C21H23FN2O4 B6138526 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide

Cat. No. B6138526
M. Wt: 386.4 g/mol
InChI Key: ZYRMGRHZTRONRT-UHFFFAOYSA-N
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Description

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, commonly known as FPEB, is a chemical compound that belongs to the class of benzamide derivatives. FPEB has been widely researched due to its potential applications as a PET imaging agent for studying metabotropic glutamate receptor subtype 5 (mGluR5) in the brain.

Mechanism of Action

FPEB acts as a competitive antagonist of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, meaning that it binds to the same site as glutamate, the endogenous ligand of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, and blocks its activity. By doing so, FPEB can modulate the activity of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide and provide insights into its physiological and pathological functions.
Biochemical and physiological effects:
FPEB has been shown to have high affinity and selectivity for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in vitro and in vivo. FPEB can cross the blood-brain barrier and accumulate in brain regions that express N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, such as the cortex, hippocampus, and striatum. FPEB has been used to study the distribution, density, and occupancy of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in the brain under different conditions, such as aging, drug abuse, and disease.

Advantages and Limitations for Lab Experiments

FPEB has several advantages as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide. It has high affinity and selectivity for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide, allowing for accurate and reliable measurements of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide density and occupancy in vivo. FPEB has a relatively long half-life, which allows for prolonged imaging sessions and reduces the need for repeated injections. FPEB can also be radiolabeled with different isotopes, such as carbon-11 and fluorine-18, to provide flexibility in imaging protocols.
However, FPEB also has some limitations. It has a relatively low brain uptake compared to other PET imaging agents, which may limit its sensitivity and spatial resolution. FPEB can also bind to other receptors and transporters in the brain, such as sigma-1 receptors and P-glycoprotein, which may affect its specificity and interpretation of results.

Future Directions

There are several future directions for FPEB research. One direction is to improve its brain uptake and selectivity by modifying its chemical structure or using different radiolabeling techniques. Another direction is to explore its applications in studying other neurological and neuropsychiatric disorders, such as Parkinson's disease, depression, and anxiety. FPEB can also be used in combination with other imaging modalities, such as MRI and EEG, to provide a more comprehensive understanding of brain function and dysfunction. Overall, FPEB has great potential as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide and can contribute to the development of new diagnostic and therapeutic strategies for brain disorders.

Synthesis Methods

The synthesis of FPEB involves several steps, including the reaction of 2,4-dimethoxybenzoyl chloride with pyrrolidine to obtain N-(2,4-dimethoxybenzoyl)pyrrolidine, followed by the reaction of N-(2,4-dimethoxybenzoyl)pyrrolidine with 4-fluoro-α-methylbenzylamine to obtain N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide.

Scientific Research Applications

FPEB has been widely studied as a PET imaging agent for N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in the brain. N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. Abnormalities in N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide signaling have been associated with various neurological and neuropsychiatric disorders, including autism, schizophrenia, and addiction. FPEB can bind to N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide with high affinity and selectivity, making it a promising tool for studying N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide in vivo.

properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-17-7-8-18(19(12-17)28-2)21(26)23-16-11-20(25)24(13-16)10-9-14-3-5-15(22)6-4-14/h3-8,12,16H,9-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRMGRHZTRONRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide

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